3-{2-[1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}-N,N-diethylbenzene-1-sulfonamide
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Overview
Description
3-{2-[1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}-N,N-diethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a sulfonamide group, and a chlorophenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a β-keto ester with hydrazine hydrate under acidic conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the pyrazole intermediate with 3-chlorobenzaldehyde in the presence of a base such as sodium hydroxide.
Formation of the hydrazone linkage: The resulting compound is then reacted with hydrazine to form the hydrazone linkage.
Sulfonamide formation: Finally, the compound is reacted with N,N-diethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the hydrazone linkage.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring, such as alcohols.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its sulfonamide group.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Industry
Dye Synthesis: It can be used in the synthesis of dyes due to its aromatic structure.
Pesticides: The compound may have applications in the development of new pesticides.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The pyrazole ring and chlorophenyl group can interact with proteins, affecting their function. These interactions can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups, such as sulfamethoxazole.
Pyrazoles: Compounds with similar pyrazole rings, such as celecoxib.
Chlorophenyl Compounds: Compounds with similar chlorophenyl groups, such as chlorpromazine.
Uniqueness
The unique combination of the pyrazole ring, sulfonamide group, and chlorophenyl group in 3-{2-[1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}-N,N-diethylbenzene-1-sulfonamide sets it apart from other compounds
Properties
Molecular Formula |
C20H22ClN5O3S |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
3-[[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C20H22ClN5O3S/c1-4-25(5-2)30(28,29)18-11-7-9-16(13-18)22-23-19-14(3)24-26(20(19)27)17-10-6-8-15(21)12-17/h6-13,24H,4-5H2,1-3H3 |
InChI Key |
YSJRXROBSLVDGE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N=NC2=C(NN(C2=O)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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